molecular formula C7H9N3 B1396698 1-(Pyrimidin-2-YL)cyclopropan-1-amine CAS No. 1159878-06-4

1-(Pyrimidin-2-YL)cyclopropan-1-amine

Cat. No. B1396698
M. Wt: 135.17 g/mol
InChI Key: OBSRDFSSNGPUIY-UHFFFAOYSA-N
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Description

“1-(Pyrimidin-2-YL)cyclopropan-1-amine” is a chemical compound with the molecular formula C7H9N3 . It is also known by other names such as “1-(PYRIMIDIN-2-YL)CYCLOPROPAN-1-AMINE” and "1-(PYRIMIDIN-2-YL)CYCLOPROPANAMINE" .


Synthesis Analysis

While specific synthesis methods for “1-(Pyrimidin-2-YL)cyclopropan-1-amine” were not found, there are general methods for the synthesis of pyrimidine derivatives. For instance, one method involves the use of α-aminoamidines as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .


Molecular Structure Analysis

The molecular structure of “1-(Pyrimidin-2-YL)cyclopropan-1-amine” consists of a cyclopropane ring attached to a pyrimidine ring via an amine group . The InChI code for this compound is “InChI=1S/C7H9N3/c8-7(2-3-7)6-9-4-1-5-10-6/h1,4-5H,2-3,8H2” and the canonical SMILES representation is "C1CC1(C2=NC=CC=N2)N" .


Physical And Chemical Properties Analysis

“1-(Pyrimidin-2-YL)cyclopropan-1-amine” has a molecular weight of 135.17 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 51.8 Ų and contains 10 heavy atoms .

Scientific Research Applications

  • Anti-inflammatory Applications
    • Field : Medical Chemistry
    • Application Summary : Pyrimidines are known to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Future Directions

While specific future directions for “1-(Pyrimidin-2-YL)cyclopropan-1-amine” were not found in the search results, there is ongoing research into the synthesis and therapeutic potential of pyrimidine derivatives . These compounds are of interest due to their wide range of pharmacological effects .

properties

IUPAC Name

1-pyrimidin-2-ylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7(2-3-7)6-9-4-1-5-10-6/h1,4-5H,2-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSRDFSSNGPUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-2-YL)cyclopropan-1-amine

Synthesis routes and methods

Procedure details

2-Cyano pyrimidine (5 g, 47.6 mmol, 1 eq) was taken in a Dry THF under Argon atmosphere, then titanium isopropoxide (17 ml, 57.1 mmol, 1.2 eq) was added slowly at ambient temperature and the reaction mixture was stirred for 15 mins. Ethyl magnesium bromide (1M solution) in THF (107 ml, 809 mmol, 2.5 eq) was added via syringe slowly at ambient temperature, (During the addition of EtMgBr reaction mass becomes black). Then the reaction mass was stirred for an hour. BF3.EtO (16.7 ml, 119.0 mmol, 2.5 eq) was added slowly through syringe at 0° C. The mixture was allowed to attain ambient temperature and stirred for another one hour. 50 ml of Water was added to the reaction mixture and filtered through the CELITE® and washed the bed with water and Ethyl acetate. The reaction mass was basified with 10% NaOH solution (pH=9) then extracted with DCM and washed with brine solution. The required product was purified by silica gel (230-400) column chromatography using DCM/methanol as the eluent. Yield: 2.1 g (30%). 1H NMR (400 MHz, DMSO-d6): δ 1.49-1.52 (m, 2H), 1.59-1.62 (m, 2H), 7.47-7.49 (t, 1H, J=4.80), 8.83-8.84 (d, 2H, J=4.80).
Quantity
5 g
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reactant
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17 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Pyrimidin-2-YL)cyclopropan-1-amine
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1-(Pyrimidin-2-YL)cyclopropan-1-amine

Citations

For This Compound
4
Citations
G Schäfer, M Ahmetovic, T Fleischer… - … Process Research & …, 2020 - ACS Publications
A robust and scalable route toward key heterocyclic building block 1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride from cyclopropanated starting material 1-amino-1-…
Number of citations: 1 pubs.acs.org
X Zhuo, YZ Wang, KS Yeung, J Zhu, XS Huang… - Xenobiotica, 2018 - Taylor & Francis
Due to its unique C–C and C–H bonding properties, conformational preferences and relative hydrophilicity, the cyclopropyl ring has been used as a synthetic building block in drug …
Number of citations: 13 www.tandfonline.com
S Richard-Bildstein, H Aissaoui, J Pothier… - Journal of Medicinal …, 2020 - ACS Publications
The chemokine receptor CXCR7, also known as ACKR3, is a seven-transmembrane G-protein-coupled receptor (GPCR) involved in various pathologies such as neurological diseases, …
Number of citations: 27 pubs.acs.org
KS Yeung, BR Beno, K Parcella… - Journal of Medicinal …, 2017 - ACS Publications
The hepatitis C virus (HCV) NS5B replicase is a prime target for the development of direct-acting antiviral drugs for the treatment of chronic HCV infection. Inspired by the overlay of …
Number of citations: 28 pubs.acs.org

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